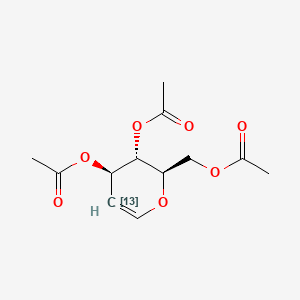

3,4,6-Tri-O-acetyl-D-glucal-13C-1

Description

Significance of D-Glucal Derivatives as Versatile Building Blocks in Organic Synthesis

D-glucal, a derivative of glucose, and its acetylated forms are highly versatile intermediates in organic synthesis. medchemexpress.com These compounds, characterized by a double bond between carbons 1 and 2 of the pyranose ring, serve as key starting materials for a wide array of carbohydrate derivatives. medchemexpress.comwikipedia.org Their utility stems from the reactivity of the enol ether double bond, which allows for the introduction of various functional groups and the construction of complex oligosaccharides. biosynth.com D-glucal and its derivatives are instrumental in the synthesis of glycoconjugates, amino sugars, and other biologically significant molecules, making them indispensable tools for chemists. medchemexpress.com

First synthesized by Emil Fischer in 1913, 3,4,6-Tri-O-acetyl-D-glucal was an unexpected product from the reaction of acetobromoglucose with zinc in acetic acid. wikipedia.org This discovery opened up a new class of carbohydrate derivatives for synthetic exploration. Modern synthetic methods have since been developed to produce this compound in high yields. wikipedia.org

Role of 3,4,6-Tri-O-acetyl-D-glucal in Contemporary Glycoscience and Synthetic Carbohydrate Chemistry

3,4,6-Tri-O-acetyl-D-glucal is a widely used precursor in the synthesis of various compounds. caymanchem.com It serves as a building block for creating oligosaccharides in both solution and solid-phase synthesis. medchemexpress.comthermofisher.com Furthermore, it is a key intermediate in the preparation of other important carbohydrate derivatives. medchemexpress.comthermofisher.com Its applications extend to the synthesis of complex natural products and their analogues, such as spliceostatin A and thailanstatin A derivatives, which exhibit significant biological activity. caymanchem.com The reactivity of the double bond in 3,4,6-Tri-O-acetyl-D-glucal allows for a variety of chemical transformations, including electrophilic additions and rearrangements like the Ferrier rearrangement, which are fundamental in carbohydrate chemistry. biosynth.comresearchgate.net

Fundamental Principles and Advantages of Carbon-13 (13C) Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope to trace the molecule's path through a reaction or a biological system. youtube.com Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that makes up about 1.1% of natural carbon. medchemexpress.com The use of compounds enriched with ¹³C allows researchers to follow the fate of specific carbon atoms in metabolic pathways and reaction mechanisms.

Stable isotope tracing involves introducing a molecule labeled with a stable isotope, like ¹³C, into a system and then using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the labeled products. maastrichtuniversity.nlnih.govspringernature.com This method provides detailed insights into metabolic fluxes and the wiring of biochemical networks. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a wider range of experiments, including in vivo studies. The ability to track the incorporation of labeled atoms into various metabolites allows for the elucidation of complex biological processes. biorxiv.org

Labeling the anomeric carbon (C-1) with ¹³C is particularly valuable in carbohydrate research. The anomeric carbon is a key position that determines the stereochemistry (α or β) of the glycosidic bond, which is crucial for the structure and function of oligosaccharides and glycoconjugates. ¹³C NMR spectroscopy of C-1 labeled carbohydrates provides a wealth of information about the anomeric configuration and conformation. nih.govresearchgate.net The coupling constants between ¹³C-1 and adjacent protons or carbons can be used to determine the stereochemical arrangement around the glycosidic linkage. nih.gov This specific labeling strategy is a powerful tool for studying the mechanisms of glycosyltransferases and other enzymes involved in carbohydrate metabolism. nih.gov

Scope and Objectives of Academic Inquiry into 3,4,6-Tri-O-acetyl-D-glucal-13C-1

Academic research into 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 aims to leverage the advantages of isotopic labeling to gain deeper insights into glycosylation reactions and carbohydrate biochemistry. By specifically labeling the anomeric carbon, researchers can precisely track its fate during chemical and enzymatic transformations. This allows for detailed mechanistic studies of glycoside bond formation, the elucidation of enzyme specificities, and the analysis of complex carbohydrate structures. The use of this labeled compound as a tracer provides an unambiguous way to follow the incorporation of the glucal moiety into larger molecules, contributing to the broader understanding of glycoscience.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 3,4,6-Tri-O-acetyl-D-glucal.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₇ |

| Molar Mass | 272.25 g/mol biosynth.comwikipedia.orgsynthose.com |

| Appearance | White crystalline solid or powder wikipedia.orgthermofisher.comsynthose.com |

| Melting Point | 51-58 °C thermofisher.comchemicalbook.com |

| Solubility | Soluble in chloroform and ethanol; Insoluble in water chemicalbook.com |

| CAS Number | 2873-29-2 wikipedia.orgcaymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O7 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i4+1 |

InChI Key |

LLPWGHLVUPBSLP-NTZFZRLKSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Applications in Stereoselective Glycosylation Chemistry

O-Glycosylation Reactions Utilizing 3,4,6-Tri-O-acetyl-D-glucal-13C-1 as a Donor

As a glycosyl donor, 3,4,6-Tri-O-acetyl-D-glucal is instrumental in forming 2,3-unsaturated glycosides, which are valuable chiral intermediates for synthesizing oligosaccharides and other biologically significant molecules. iosrjournals.org The presence of the ¹³C label at the anomeric position (C-1) allows for precise tracking of the carbon atom during complex rearrangements and bond-forming events, which is invaluable for mechanistic elucidation. nih.gov

Ferrier Rearrangement Studies and Anomeric Control

The Ferrier rearrangement is a cornerstone reaction of glycals, involving an allylic rearrangement to produce 2,3-unsaturated glycosides. wikipedia.org The reaction is typically catalyzed by a Lewis acid and proceeds through a delocalized allyloxocarbenium ion intermediate. wikipedia.org The stereochemical outcome, yielding a mixture of α and β anomers, is influenced by several factors, including the conformation of the glycal and the anomeric effect. wikipedia.orgnih.gov

Studies using 3,4,6-Tri-O-acetyl-D-glucal have shown that the reaction is highly stereoselective, predominantly forming the α-anomer due to thermodynamic anomeric control. iosrjournals.orgacs.org The acetyl group at C-3 is displaced, and a nucleophile (often an alcohol) attacks the anomeric center (C-1). rsc.org The mechanism is thought to involve an equilibrium between a dioxolenium ion and an allyloxycarbenium ion, with the latter participating in the final rearrangement step. acs.org The conformational stability of the pyranose ring is a key determinant of the reaction's stereoselectivity. acs.org For D-glucal derivatives, which react faster than their D-galactal counterparts, anchimeric assistance from the C-4 acetyl group has been proposed, though it is not considered essential for all glycals. acs.org The use of a ¹³C-1 labeled glucal would allow for definitive tracking of the anomeric carbon through these intermediates via NMR spectroscopy, confirming its final position and bonding environment in the α- and β-products.

Transition Metal-Catalyzed Glycosylation Pathways (e.g., Palladium-catalyzed, Iridium-promoted)

Transition metal catalysis offers milder and often more selective alternatives to traditional Lewis acid-promoted glycosylations.

Palladium-Catalyzed Glycosylation: Palladium(II) complexes, such as Pd(MeCN)₂Cl₂, have been shown to effectively catalyze the O-glycosylation of O(3)-acylated glycals like 3,4,6-Tri-O-acetyl-D-glucal. acs.orgacs.orgnih.gov These reactions produce 2,3-unsaturated glycosides with high α-stereoselectivity. acs.orgacs.org Mechanistic studies suggest a pathway distinct from traditional (η³-allyl)palladium processes. Instead, the reaction may proceed through an alkoxy-palladium intermediate, which enhances the acidity of the alcohol's proton and the nucleophilicity of its oxygen atom. acs.orgacs.org The choice of ligand is critical; for instance, using a palladium acetate (B1210297) catalyst with 2-di(tert-butyl)phosphinobiphenyl as the ligand can lead to exclusive β-glycoside formation, while using trimethyl phosphite (B83602) as the ligand favors the α-anomer. nih.gov

Iridium-Promoted Glycosylation: Iridium(I) catalysts have emerged as powerful tools for the stereoselective O-glycosylation of glycals. nih.govrsc.orgrsc.org These reactions can lead to either 2-deoxy-α-O-glycosides or 2,3-unsaturated-α-O-glycosides, depending on the nature of the leaving group at the C-3 position. nih.govrsc.orgrsc.org For a donor like 3,4,6-Tri-O-acetyl-D-glucal, where acetate is a good leaving group, the reaction yields 2,3-unsaturated-α-O-glycosides. nih.govrsc.org Mechanistic studies, supported by DFT calculations, indicate that these reactions proceed with exclusive α-selectivity via a directing mechanism. nih.govrsc.orgrsc.org The acceptor alcohol coordinates to the iridium metal on the α-face of the iridium-glycal π-complex and then attacks the anomeric carbon in a syn-addition manner. nih.govrsc.orgrsc.org

Influence of Reaction Conditions and Catalyst Systems on Stereoselectivity

The stereochemical outcome of glycosylation reactions is highly sensitive to a multitude of factors. nih.govmdpi.com The choice of catalyst, solvent, additives, and protecting groups all play a crucial role in directing the formation of either the α or β anomer. mdpi.comrsc.org

For the Ferrier rearrangement of 3,4,6-Tri-O-acetyl-D-glucal, various catalyst systems have been explored, each with a distinct impact on yield and stereoselectivity. While many Lewis acids like BF₃·Et₂O, InCl₃, and SnCl₄ favor the α-anomer, the precise α:β ratio can be tuned. iosrjournals.orgwikipedia.org For example, using bromodimethylsulfonium bromide (BDMS) as a catalyst in dichloromethane (B109758) provides good yields with high α-selectivity. researchgate.net The solvent can also exert significant influence; the use of perfluoro-n-hexane as a solvent has been shown to enhance stereocontrol, favoring the α-anomer with ratios exceeding 20:1. nih.gov

In transition metal-catalyzed systems, the ligand and counterion are paramount. acs.orgnih.gov In palladium-catalyzed reactions, switching from phosphine-based ligands to phosphite ligands can invert the stereoselectivity from predominantly β to α. nih.gov Similarly, the choice of solvent can be critical; reactions catalyzed by Pd(MeCN)₂Cl₂ perform well in dichloromethane but are detrimental in acetonitrile (B52724) or toluene. nih.gov The concentration of reactants can also affect the stereochemical course, with higher concentrations sometimes eroding the selectivity of neighboring group-directed glycosylations by favoring competing Sₙ2-like pathways. nih.gov

Table 1: Effect of Catalyst and Conditions on Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal

| Catalyst | Solvent | Conditions | Predominant Anomer | α:β Ratio | Reference |

|---|---|---|---|---|---|

| InCl₃ | Dichloromethane | - | α | 7:1 | wikipedia.org |

| SnCl₄ | Dichloromethane | -78 °C | α | 86:14 (approx. 6:1) | wikipedia.org |

| Pd(MeCN)₂Cl₂ | Dichloromethane | Room Temp | α | 9:1 | acs.org |

| Resin-H⁺ | Perfluoro-n-hexane | - | α | >20:1 | nih.gov |

| 3,5-Dinitrobenzoic acid | Acetonitrile | 80 °C | α | Predominantly α | iosrjournals.org |

C-Glycosylation and Other Anomeric Carbon Functionalizations

Beyond O-glycosylation, 3,4,6-Tri-O-acetyl-D-glucal is a key substrate for forming carbon-carbon bonds at the anomeric center, leading to the synthesis of C-glycosides. These compounds are important as stable mimics of O-glycosides and as intermediates in natural product synthesis.

Stereoselective Formation of C-Glycosides

The Ferrier rearrangement can be adapted to form C-glycosides by using carbon-based nucleophiles instead of alcohols. wikipedia.org For instance, reacting a glycal with a silane (B1218182) in the presence of a Lewis acid can generate C-glycosides. wikipedia.org Palladium catalysis has also been successfully applied to the C-glycosylation of glycals. An efficient method for synthesizing 2-deoxy-C-aryl glycosides involves a palladium-catalyzed desulfinative Ferrier-type coupling between glycals and sodium arylsulfinates, which proceeds with high regio- and stereoselectivity. ntu.edu.sg The stereochemical outcome in these reactions was found to be dependent on the configuration of the substituent at C-3 of the glycal. ntu.edu.sg

Mechanistic Probing of Carbon-Carbon Bond Formation at the Anomeric Center

The use of this compound is particularly powerful for elucidating the mechanisms of C-glycosylation. The ¹³C label at the anomeric carbon allows researchers to use ¹³C NMR spectroscopy to follow the fate of this specific carbon atom throughout the reaction. This technique can help distinguish between different potential pathways and intermediates, such as the formation of a palladium-π-allyl complex versus other organometallic species. rsc.org By analyzing the chemical shifts, coupling constants, and anisotropy of the ¹³C-1 signal in reactants, intermediates, and final products, a detailed picture of the bond-forming event can be constructed. nih.gov This provides definitive evidence for the stereochemistry and regiochemistry of the C-C bond formation, validating proposed mechanisms and enabling the rational design of more efficient and selective synthetic methods.

Chemo- and Regioselective Transformations of the Enol Ether Double Bond

The glycal 3,4,6-Tri-O-acetyl-D-glucal is a versatile building block in carbohydrate chemistry, largely owing to the reactivity of its electron-rich enol ether double bond. biosynth.comwikipedia.org This double bond is susceptible to attack by a wide range of electrophiles and can participate in various cycloaddition reactions. wikipedia.orgalfa-chemistry.com The strategic manipulation of this functionality allows for the introduction of diverse substituents at the C-1 and C-2 positions, paving the way for the synthesis of complex carbohydrates and glycoconjugates. The presence of the 13C isotopic label at the C-1 position (this compound) is particularly valuable for mechanistic studies, allowing researchers to trace the fate of this carbon atom through complex reaction pathways using techniques like NMR spectroscopy.

The enol ether functionality makes the double bond of 3,4,6-tri-O-acetyl-D-glucal electron-rich, enhancing its reactivity towards electrophiles compared to simple alkenes. wikipedia.orgalfa-chemistry.com This heightened reactivity allows for a variety of electrophilic addition reactions, which are fundamental to the synthesis of 2-deoxy- and 2,3-unsaturated glycosides.

Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond is a classic transformation. alfa-chemistry.com For instance, the reaction with N-bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of 2-bromo-glycosides. The reaction proceeds through a bromonium ion intermediate, which is then attacked by the alcohol nucleophile. The stereochemical outcome is often influenced by the solvent and the specific reaction conditions.

Epoxidation: The double bond can be stereoselectively epoxidized to form glucal epoxides. ru.nl Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The stereoselectivity of the epoxidation of glucal derivatives has been a subject of detailed study, with the directing effects of the C-3 substituent playing a crucial role in determining the facial selectivity of the attack. ru.nl These epoxides are valuable intermediates, serving as precursors for the synthesis of 2-hydroxy-glycosides.

Other Electrophilic Additions: A range of other electrophiles can add across the glycal double bond. For example, the reaction with an "iodonium" equivalent can be used to prepare iodo-functionalized sugars. researchgate.net Furthermore, acid-catalyzed additions are common. For instance, the Ferrier rearrangement, which involves the reaction of the glycal with an alcohol in the presence of a Lewis acid, proceeds via an electrophilic attack on the double bond to ultimately yield 2,3-unsaturated glycosides. biosynth.com

Table 1: Examples of Electrophilic Addition Reactions on Glucal Derivatives

| Electrophile Source | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Bromine | N-Bromosuccinimide (NBS), Alcohol | 2-Bromo-glycoside | researchgate.net |

| Oxygen | meta-Chloroperoxybenzoic acid (m-CPBA) | Glucal epoxide | ru.nl |

| Iodine | "Iodonium" equivalent | Iodo-functionalized sugar | researchgate.net |

| Alcohol/Lewis Acid | ROH, Lewis Acid | 2,3-Unsaturated glycoside (Ferrier Rearrangement) | biosynth.com |

Cycloaddition Chemistry

The enol ether double bond of 3,4,6-tri-O-acetyl-D-glucal can also participate in cycloaddition reactions, providing powerful methods for the construction of complex cyclic systems fused to the carbohydrate scaffold.

[4+2] Cycloaddition (Diels-Alder Reactions): As an electron-rich alkene, 3,4,6-tri-O-acetyl-D-glucal can act as a dienophile in Diels-Alder reactions. More commonly, due to its electron-rich nature, it participates in inverse-demand Diels-Alder reactions where it reacts with electron-deficient dienes. wikipedia.org

[2+2] Photocycloaddition: Photochemical reactions offer another avenue for cycloadditions. For example, the photoreaction of 3,4,6-tri-O-acetyl-D-glucal with α-diketones like phenanthrenequinone (B147406) has been reported to yield cycloadducts. researchgate.net These [2+2] cycloadditions lead to the formation of four-membered rings, providing access to structurally unique carbohydrate derivatives.

Cyclopropanation: The reaction of the glycal double bond with carbenes or carbenoids results in the formation of cyclopropane (B1198618) rings. This transformation has been utilized in the synthesis of complex natural product analogues. For instance, 3,4,6-tri-O-acetyl-D-glucal is a precursor in the enantioselective synthesis of cyclopropane derivatives of spliceostatin A, which demonstrates the utility of this cycloaddition in constructing intricate molecular architectures. caymanchem.com

Table 2: Cycloaddition Reactions involving 3,4,6-Tri-O-acetyl-D-glucal

| Reaction Type | Reactant Partner | Resulting Structure | Application Example | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Phenanthrenequinone | Fused four-membered ring | Synthesis of complex cycloadducts | researchgate.net |

| Cyclopropanation | Carbene/Carbenoid | Fused cyclopropane ring | Synthesis of Spliceostatin A derivatives | caymanchem.com |

| Inverse-Demand Diels-Alder | Electron-deficient diene | Fused six-membered ring | Synthesis of novel heterocyclic systems | wikipedia.org |

Mechanistic Elucidation Via 13c Isotopic Tracing and Kinetic Studies

Unraveling Complex Reaction Mechanisms Using ¹³C-1 Tracers in Solution

Isotopic tracing with 3,4,6-tri-O-acetyl-D-glucal-¹³C-1 allows for the direct observation of bond-forming and bond-breaking events at the crucial C-1 position, offering unambiguous evidence to support or refute proposed reaction pathways.

The ¹³C-1 label is instrumental in tracking the transformation of the glucal double bond during electrophilic additions. When an electrophile adds to the C-2 position, a transient oxocarbenium ion intermediate is often postulated. By using 3,4,6-tri-O-acetyl-D-glucal-¹³C-1, the ¹³C signal can be monitored using NMR spectroscopy throughout the reaction. This allows for the potential detection of the fleeting intermediate, or more commonly, the definitive identification of the final position of the C-1 carbon in the product, confirming the pathway of the reaction. nih.govnih.gov For instance, in a Ferrier rearrangement, the label would be expected to remain at the anomeric carbon of the resulting 2,3-unsaturated glycoside, confirming the proposed rearrangement mechanism. researchgate.net

Metabolic labeling studies, although typically conducted in biological systems, establish the principles of using ¹³C-labeled sugars to trace carbon incorporation into more complex structures. biorxiv.orgnih.gov These principles are directly applicable to in vitro chemical reactions, where the ¹³C-1 label serves as a clear marker to elucidate how the glycal backbone is incorporated into a final product, distinguishing between competing pathways.

The stereoselectivity of glycosylation reactions—the preferential formation of an α or β linkage—is fundamentally tied to the reaction mechanism. nih.gov By employing 3,4,6-tri-O-acetyl-D-glucal-¹³C-1, the mechanism can be more clearly defined, thereby explaining the observed stereochemical outcome.

For example, a reaction proceeding through a short-lived, flattened oxocarbenium ion intermediate would allow a nucleophile to attack from either face, potentially leading to a mixture of anomers. nih.gov Conversely, a more concerted, Sₙ2-like mechanism, where the nucleophile attacks as the activating group departs, would lead to a specific stereochemical outcome (inversion). Isotopic tracing can help differentiate these pathways. Furthermore, kinetic isotope effect studies at the ¹³C-1 labeled position provide quantitative data on the transition state, directly linking its structure to the resulting α/β ratio of the glycosidic bond formed. nih.gov

Application of Kinetic Isotope Effects (KIE) with ¹³C-1 Labeling

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with its heavier isotope can alter the rate of a chemical reaction. wikipedia.org Measuring the primary ¹³C KIE at the anomeric carbon (k¹²/k¹³) provides profound insight into the rate-determining step and the nature of the transition state during glycosidic bond formation. nih.gov

Primary ¹³C KIEs are measured by comparing the reaction rate of the unlabeled compound (containing ¹²C at the anomeric position) with that of the specifically synthesized 3,4,6-tri-O-acetyl-D-glucal-¹³C-1. Alternatively, advancements in high-field NMR spectroscopy allow for the determination of KIEs at natural ¹³C abundance, avoiding the need for isotopic enrichment. nih.govnih.govharvard.edu In these experiments, the isotopic ratio in the starting material is compared to that in the product at partial conversion.

The magnitude of the KIE is directly related to changes in bonding to the isotopic carbon in the rate-determining transition state. The following table shows representative KIE values for glycosylation reactions, illustrating the range of values that can be expected when studying reactions with glucal-derived donors.

| Glycosyl Donor System | Activator/Conditions | Primary ¹³C KIE (k¹²/k¹³) | Inferred Transition State Character |

|---|---|---|---|

| Glucosyl Triflates | Tf₂O, DTBMP, -72°C | 1.023 - 1.025 | Loosely associative nih.gov |

| Galactosyl Chloride | Catalytic, -78°C | 1.000 | Effectively concerted, Sₙ2-like harvard.edu |

| β-Methylglucoside | Acidic Hydrolysis | 1.011 | Sₙ1-like nih.gov |

| Enzymatic Hydrolysis | β-glucosidase | 1.032 | Concerted Sₙ2 nih.gov |

The interpretation of primary ¹³C KIEs hinges on the principle that a bond to a heavier isotope has a lower zero-point vibrational energy. princeton.edu

Normal KIE (k¹²/k¹³ > 1): If the bonding to the C-1 carbon is significantly weakened in the rate-determining transition state (as in bond cleavage), the reaction proceeds faster for the lighter ¹²C isotope. A large normal KIE (e.g., >1.02) is indicative of a concerted Sₙ2-type mechanism where glycosidic bond cleavage is a major component of the reaction coordinate. nih.govnih.gov

Small or No KIE (k¹²/k¹³ ≈ 1): A value close to unity suggests that the bonding environment of the C-1 carbon has not changed significantly in the rate-determining step. This is often characteristic of an Sₙ1-like mechanism where the rate-limiting step is the formation of a glycosyl oxocarbenium ion, but this is quickly followed by nucleophilic attack. The near-cancellation of bond-breaking and bond-forming effects at the transition state results in a small KIE. nih.govharvard.edu

Inverse KIE (k¹²/k¹³ < 1): This is less common for primary KIEs in glycosylation but would indicate that the bonding to the C-1 carbon becomes stiffer or more constrained in the transition state compared to the ground state.

By measuring the ¹³C-1 KIE for a reaction involving 3,4,6-tri-O-acetyl-D-glucal, researchers can characterize the transition state as lying on a spectrum between a fully associative Sₙ2 mechanism and a dissociative Sₙ1 mechanism involving a discrete oxocarbenium ion intermediate. nih.gov

Insights into Glycal Reactivity and Activation Modes through Isotopic Labeling

Glycals like 3,4,6-tri-O-acetyl-D-glucal are versatile building blocks in carbohydrate chemistry precisely because of their unique reactivity, centered on the endocyclic double bond. medchemexpress.comrroij.com Isotopic labeling at the C-1 position provides a definitive method to understand how different activators modulate this reactivity.

For example, when using a Lewis acid to promote a reaction, KIE studies can reveal whether the rate-determining step is the coordination of the acid to the ring oxygen, the attack of the nucleophile, or the departure of a group. This information is crucial for optimizing reaction conditions and directing the outcome toward desired products. Similarly, in electrophilic additions, isotopic tracing can confirm whether the reaction proceeds through a bridged halonium ion or an open carbocation, as each intermediate would lead to a distinct and traceable fate for the ¹³C-1 label. By combining isotopic tracing with kinetic measurements, a comprehensive picture of the glycal's electronic behavior and reaction dynamics emerges, transforming empirical observations into a mechanistically grounded understanding.

Advanced Spectroscopic Methodologies for 13c Labeled Carbohydrates

High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex carbohydrates. For sugars, typical ¹³C NMR chemical shifts for ring carbons appear in the range of 60–110 ppm. wikipedia.org The introduction of a ¹³C label at a specific position, such as the anomeric carbon, serves as a critical anchor point for definitive spectral assignment and the application of more sophisticated NMR experiments.

The specific enrichment with ¹³C at a single, known position in a molecule like 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 unambiguously identifies the resonance for that carbon. iaea.org This labeled site then serves as a starting point to assign the remaining carbon signals using two-dimensional (2D) NMR experiments that detect through-bond scalar couplings.

In the ¹³C NMR spectrum of the unlabeled 3,4,6-Tri-O-acetyl-D-glucal, the signals are assigned based on established chemical shift ranges and comparison with related structures. chemicalbook.comspectrabase.com The anomeric carbon (C-1) of α-linked sugars typically resonates around δ 97-101 ppm, while β-linked anomers are found further downfield at approximately δ 103-105 ppm. researchgate.net Other ring carbons have characteristic chemical shift ranges that aid in their assignment. wikipedia.org The presence of acetyl groups also influences the chemical shifts, particularly for the carbons to which they are attached. unimo.it

Table 1: Reported ¹³C NMR Chemical Shifts for 3,4,6-Tri-O-acetyl-D-glucal (Note: Data is for the unlabeled compound and serves as a reference. The ¹³C-1 labeled compound would show a strong signal for C-1 and potential satellite peaks for adjacent carbons due to coupling.)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 145.33 |

| C-2 | 98.92 |

| C-3 | 68.83 |

| C-4 | 66.69 |

| C-5 | 74.08 |

| C-6 | 61.73 |

| Acetyl CH₃ | 20.92, 20.69, 20.47 |

| Acetyl C=O | 170.27, 170.07, 169.83 |

| Data sourced from supporting information for "A Convenient and Efficient Synthesis of Glycals by Zinc Nanoparticles". rsc.org |

To unambiguously assign all resonances and determine connectivity, a suite of 2D NMR experiments is employed. These experiments are particularly powerful when applied to isotopically labeled molecules.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of modern NMR, correlating carbon nuclei directly with their attached protons. protein-nmr.org.ukresearchgate.net For 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, an HSQC spectrum would show a cross-peak connecting the ¹³C-1 signal to the ¹H-1 signal, and likewise for all other protonated carbons (C-2 through C-6). This provides an initial map of the ¹H-¹³C pairs within the molecule.

¹³C-¹³C COSY (Correlation Spectroscopy): This homonuclear experiment reveals direct, one-bond carbon-carbon connectivities. nih.gov In a fully ¹³C-labeled molecule, this experiment would trace the entire carbon skeleton. For a selectively labeled compound like 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, a ¹³C-¹³C COSY would be most effective at natural abundance if extremely sensitive techniques were used, but its true power is realized with uniform labeling. nih.gov It directly shows which carbons are neighbours, for instance, revealing a correlation between C-1 and C-2.

(H)CC-COSY and (H)CC-TOCSY: These are more advanced experiments that trace correlations from a proton, through its attached carbon, to neighbouring carbons. Total Correlation Spectroscopy (TOCSY) experiments establish correlations between all protons within a single spin system (i.e., within a sugar ring). psu.eduresearchgate.net A heteronuclear version like ¹H-¹³C HSQC-TOCSY maps the proton signals of an entire residue to the chemical shift of a single, well-resolved proton-carbon pair within that residue, which is invaluable for resolving overlap. researchgate.net This allows for the assignment of protons and, by extension, their attached carbons, even in crowded spectral regions.

Table 2: Key 2D NMR Experiments for Analyzing ¹³C-Labeled Glucal

| Experiment | Type | Information Gained |

| HSQC | Heteronuclear | Correlates each carbon with its directly attached proton(s). protein-nmr.org.uk |

| ¹³C-¹³C COSY | Homonuclear | Shows direct (¹Jcc) coupling between adjacent carbon atoms. nih.gov |

| HSQC-TOCSY | Heteronuclear | Correlates all protons within a spin system to each C-H pair in that system. researchgate.net |

Structural Elucidation Techniques for Complex Carbohydrate Scaffolds

The synthesis of complex carbohydrates often requires rigorous structural verification. Isotopic labeling, particularly with ¹³C, is a key strategy that facilitates the use of powerful NMR techniques for unambiguous structural elucidation. acs.org

A primary challenge in carbohydrate NMR is the low sensitivity of the ¹³C nucleus (1.1% natural abundance) and severe spectral overlap, especially in the non-anomeric proton region (typically 3-4 ppm). wikipedia.orgmpg.de Uniform or selective ¹³C enrichment dramatically increases the signal intensity in ¹³C-based NMR experiments, reducing acquisition times and enabling experiments that would be impractical at natural abundance. nih.govnih.gov This heightened sensitivity allows for the clear detection of less abundant conformers or minor components in a sample. unimo.it Furthermore, the larger chemical shift range of ¹³C compared to ¹H helps to resolve signals that would otherwise overlap, making assignments more reliable. wikipedia.orgacs.org

Confirming the carbon skeleton is fundamental to verifying the structure of a synthetic carbohydrate. While HSQC and HMBC experiments provide through-bond connectivity information via protons, experiments like ¹³C-¹³C COSY provide direct evidence of the carbon backbone. nih.gov By feeding a microorganism ¹³C-labeled glucose, researchers can produce a uniformly enriched natural product. Applying ¹³C-¹³C COSY to this enriched compound allows for the direct tracing of the entire carbon framework, which is especially useful for molecules with numerous quaternary carbons that lack attached protons for traditional correlation experiments. nih.gov For a synthetic target like 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, while only one site is enriched, this known position can be used as a starting point in more complex experiments to trace out connections, confirming the synthetic outcome.

Conformational Analysis and Dynamics of ¹³C-Labeled Glycans

Beyond the primary structure, NMR spectroscopy on ¹³C-labeled molecules can provide profound insights into their three-dimensional conformation and dynamic behavior in solution. acs.orgnih.gov The shape and flexibility of a glycan are critical to its biological function.

The analysis relies heavily on the measurement of scalar (J) coupling constants. Vicinal coupling constants (e.g., ³JH,H, ³JC,H, and ³JC,C) are dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. iaea.org

By precisely measuring these coupling constants in a ¹³C-labeled glycan, it is possible to determine the torsional angles around specific bonds. This information allows for the characterization of key conformational features, such as:

Sugar Ring Pucker: The conformation of the pyranose ring (e.g., chair, boat, or skew-boat) can be determined. nih.gov

Glycosidic Linkage Conformation: In oligosaccharides, the relative orientation of the linked sugar units, defined by the phi (φ) and psi (ψ) torsional angles, can be elucidated. acs.org

Exocyclic Group Orientation: The preferred rotameric state of side groups, such as the hydroxymethyl group at C-5, can be assessed. acs.org

For instance, studies on ¹³C-labeled glucobiosides have used inter-residue JCH and JCC coupling constants to determine the solution conformations around the glycosidic linkage. acs.org The enrichment with ¹³C is crucial for measuring these small, long-range couplings with sufficient accuracy to perform a meaningful conformational analysis.

Using ¹³C Chemical Shifts and Coupling Constants for Conformational Insights

The conformation of a glycal, a carbohydrate with a double bond between carbons 1 and 2, is crucial to its reactivity and interaction with enzymes. NMR spectroscopy is a primary tool for elucidating the three-dimensional structure of these molecules in solution. The analysis of ¹³C chemical shifts and, particularly, the measurement of one-, two-, and three-bond coupling constants involving a ¹³C-labeled carbon, offers profound insights into the molecule's preferred conformation.

For 3,4,6-Tri-O-acetyl-D-glucal, the pyranose ring can adopt different half-chair or sofa conformations. The specific conformation influences the dihedral angles between adjacent atoms, which in turn are related to the magnitude of the J-coupling constants. While ¹³C NMR data for the unlabeled compound provides foundational information, the site-specific labeling at the C-1 position enables the precise measurement of coupling constants that are otherwise difficult or impossible to obtain.

The known ¹³C NMR chemical shifts for the parent compound, 3,4,6-Tri-O-acetyl-D-glucal, in a common solvent like chloroform-d (B32938) (CDCl₃) are a starting point for analysis.

Table 1: ¹³C NMR Chemical Shifts for 3,4,6-Tri-O-acetyl-D-glucal in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 145.4 |

| C2 | 99.2 |

| C3 | 68.1 |

| C4 | 67.8 |

| C5 | 65.9 |

| C6 | 61.9 |

| CH₃ (Acetyl) | 21.0, 20.8, 20.7 |

| C=O (Acetyl) | 170.6, 170.0, 169.6 |

Note: The specific assignment of acetyl group signals may vary. Data is representative.

With the introduction of a ¹³C label at the C-1 position (3,4,6-Tri-O-acetyl-D-glucal-¹³C-1), a wealth of conformational information becomes accessible through the measurement of various coupling constants involving C-1. These couplings, governed by the Karplus relationship, are dependent on dihedral angles and provide precise geometric constraints.

Table 2: Potential Coupling Constants Measurable with 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 for Conformational Analysis

| Coupling Constant | Information Gained |

| ¹J(C1, H1) | Provides information about the hybridization and electronic environment of the C1-H1 bond. |

| ²J(C1, C2) | The magnitude is related to the inter-carbon bond angle and substitution pattern. |

| ³J(C1, H5) | Dependent on the dihedral angle between the C1-O5-C5-H5 bonds, providing insight into the ring conformation. |

| ³J(C1, H2) | Correlates with the dihedral angle H1-C1-C2-H2, defining the geometry of the enol ether system. |

By measuring these coupling constants, researchers can define the puckering of the pyranose ring and the orientation of the substituents, leading to a detailed conformational model of the molecule in solution. mathnet.ru

Investigating Glycan Dynamics in Solution

Beyond a static conformational picture, understanding the dynamic behavior of glycans in solution is essential for comprehending their biological roles. NMR relaxation studies are the premier method for probing molecular motions on the pico- to nanosecond timescale. nih.govnih.gov The incorporation of a ¹³C label at a specific site, such as in 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, greatly enhances the ability to study the dynamics of that particular region of the molecule.

The principal relaxation parameters measured are the spin-lattice relaxation time (T₁), the spin-spin relaxation time (T₂), and the heteronuclear Nuclear Overhauser Effect (NOE). These parameters are sensitive to the rates of molecular tumbling and internal motions.

Spin-Spin Relaxation (T₂): T₂ is sensitive to slower motions (micro- to millisecond timescale) in addition to the faster motions that influence T₁. A comparison of T₁ and T₂ can reveal the presence of slower conformational exchange processes.

Heteronuclear NOE: The ¹³C-{¹H} NOE is a measure of the change in the ¹³C signal intensity upon saturation of the proton signals. For carbons with directly attached protons, its value is sensitive to the amplitude of internal motions on a sub-nanosecond timescale. Values approaching the theoretical maximum (around 2.988 for ¹³C at typical magnetic fields) indicate a rigid structure, while lower values suggest significant internal flexibility.

Computational and Theoretical Investigations of 3,4,6 Tri O Acetyl D Glucal 13c 1 Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the reaction pathways of complex organic transformations, including those involving carbohydrates. For a molecule like 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, DFT calculations can provide invaluable insights into the energies of reactants, products, transition states, and intermediates, thereby elucidating the intricacies of its reactivity.

Modeling of Transition States and Intermediates in Glycosylation Reactions

Glycosylation reactions involving glycals can proceed through various mechanistic pathways, often dictated by the nature of the electrophile, the solvent, and the protecting groups. DFT calculations allow for the detailed modeling of the transition states and intermediates that govern these pathways. For instance, in the electrophilic addition to the double bond of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, DFT can be employed to model the structure and stability of the resulting oxocarbenium ion intermediate. The presence of the acetyl protecting groups at C-3, C-4, and C-6 significantly influences the electron density of the pyranoid ring and, consequently, the stability and preferred conformation of these intermediates.

Computational studies on similar glycal systems have shown that the stereochemical outcome of glycosylation is highly dependent on the energy barriers of the competing transition states. jst.go.jpnih.gov By modeling these transition states for the reactions of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, chemists can predict which reaction pathways are more favorable under specific conditions. For example, DFT can help to understand whether a reaction will proceed via a direct addition mechanism or a Ferrier rearrangement. The introduction of the ¹³C-1 label, while having a negligible effect on the energetics of the reaction, serves as a crucial probe for experimental validation of the predicted mechanisms, especially through techniques like kinetic isotope effect studies.

Elucidation of Stereochemical Control Mechanisms

A key challenge in carbohydrate chemistry is controlling the stereochemistry of the newly formed glycosidic bond. DFT calculations are instrumental in elucidating the factors that govern stereochemical control. In the case of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, the conformation of the pyranoid ring in the transition state plays a pivotal role. DFT can model the different possible chair, boat, and skew-boat conformations of the reaction intermediates and transition states, identifying the lowest energy pathways that lead to the observed stereoisomers.

The participation of neighboring groups, such as the acetyl group at C-3, can also be investigated using DFT. digitellinc.com While direct neighboring group participation by the C-2 substituent is absent in glycals, long-range participation from the C-3 or C-4 acetyl groups can influence the stereochemical outcome. digitellinc.com DFT calculations can quantify the extent of such participation by analyzing the geometries and energies of the transition states, revealing subtle electronic effects that dictate whether the nucleophile attacks from the α- or β-face of the molecule. The stereoselectivity is often controlled by the preferential conformations of the intermediate oxacarbenium-counterion complex. nih.gov

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

One of the most powerful applications of computational chemistry in conjunction with isotopic labeling is the prediction of spectroscopic parameters and their correlation with experimental data. The ¹³C-1 label in 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 provides a specific and highly sensitive probe for NMR spectroscopy.

DFT calculations can be used to predict the ¹³C NMR chemical shifts of all the carbon atoms in the molecule. nih.govresearchgate.netacs.orgacs.org The accuracy of these predictions has improved significantly with the development of new functionals and basis sets. By comparing the calculated ¹³C NMR spectrum with the experimentally measured spectrum, researchers can validate the proposed structure and gain confidence in the computational model. The chemical shift of the ¹³C-1 labeled carbon is particularly sensitive to its electronic environment, making it an excellent reporter for changes in conformation or upon reaction.

Below is an interactive data table illustrating a hypothetical correlation between experimental and DFT-predicted ¹³C NMR chemical shifts for 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1, based on typical accuracies observed for similar carbohydrate systems.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C-1 | 145.5 | 145.0 | 0.5 |

| C-2 | 98.0 | 97.8 | 0.2 |

| C-3 | 68.5 | 68.2 | 0.3 |

| C-4 | 67.0 | 66.5 | 0.5 |

| C-5 | 75.0 | 74.7 | 0.3 |

| C-6 | 62.0 | 61.8 | 0.2 |

| Acetyl CH₃ | 21.0, 20.8, 20.5 | 20.9, 20.7, 20.4 | 0.1, 0.1, 0.1 |

| Acetyl C=O | 170.5, 170.0, 169.5 | 170.3, 169.8, 169.3 | 0.2, 0.2, 0.2 |

Note: The values in this table are illustrative and represent typical data for acetylated glycals. Actual experimental and calculated values may vary.

This strong correlation between theoretical predictions and experimental data, made possible by the presence of the ¹³C-1 label, provides a robust framework for understanding the structure, conformation, and reactivity of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Efficient Stereoselective Transformations

The pursuit of stereocontrol in glycosylation reactions remains a paramount challenge in carbohydrate chemistry. The development of novel catalytic systems that can effectively utilize 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 is a key area for future research. The ¹³C label at the anomeric center is instrumental in monitoring the stereochemical outcome and elucidating the mechanisms of these transformations.

Future efforts will likely focus on:

Transition Metal Catalysis: Expanding the repertoire of transition metal catalysts beyond palladium is a promising avenue. rsc.org Catalysts based on iron, copper, and gold have shown promise in other areas of organic synthesis and could be adapted for stereoselective glycosylations of labeled glycals. Iron(III) chloride, for instance, has been shown to be an efficient catalyst for the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal. d-nb.info The development of chiral ligands for these metals will be crucial for achieving high diastereoselectivity.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based systems. Chiral Brønsted acids and bases, as well as hydrogen bond donors, could be designed to control the stereochemical outcome of additions to the glucal double bond.

Biocatalysis: Engineered glycosyltransferases and other enzymes present an opportunity for achieving near-perfect stereoselectivity. The ¹³C-1 label in the glucal substrate would be invaluable for high-throughput screening of enzyme libraries and for studying enzyme kinetics and mechanisms.

Oxoammonium Cation-Mediated Reactions: Recent studies have demonstrated the use of the TEMPO oxoammonium cation as a mediator for Ferrier glycosylation. acs.org Further exploration of this and related oxidative systems could lead to new, highly efficient methods for C- and N-glycosylation with predictable stereoselectivity. Computational studies can aid in understanding the role of these cations and in optimizing reaction conditions. acs.org

Integration of ¹³C-1 Labeling with Flow Chemistry and Automated Synthesis

The combination of isotopic labeling with modern synthesis technologies like flow chemistry and automated synthesis platforms promises to accelerate research and development in glycoscience.

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. acs.org The azidophenylselenylation of glycals, a key reaction for introducing nitrogen functionality, has been successfully adapted to a flow process, drastically reducing reaction times and improving safety. acs.org Applying these principles to reactions involving 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 would enable the safe and efficient production of labeled building blocks for more complex syntheses. Future research will focus on developing integrated flow systems that allow for multi-step syntheses of labeled glycoconjugates with minimal manual intervention.

Automated Synthesis: Automated synthesis modules, widely used in the production of radiolabeled compounds like [¹⁸F]FDG from 3,4,6-tri-O-acetyl-D-glucal, can be adapted for the synthesis of ¹³C-labeled compounds. researchgate.netradiologykey.comsnmjournals.org These systems allow for precise control over reaction parameters and can handle small quantities of valuable labeled precursors efficiently. The development of automated platforms for solid-phase oligosaccharide synthesis using labeled glucal building blocks would be a significant step forward, enabling the rapid assembly of complex labeled glycans for biological studies.

Expanding the Scope of Mechanistic Studies to More Complex Glycoscience Challenges

The primary utility of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 lies in its application to mechanistic studies. The ¹³C NMR signal of the anomeric carbon is highly sensitive to its chemical environment, providing a direct probe into the intermediates and transition states of glycosylation reactions.

Future research will leverage this tool to address increasingly complex questions in glycoscience:

Elucidating Glycosylation Mechanisms: While significant progress has been made, the precise mechanisms of many glycosylation reactions are still debated. d-nb.info The use of ¹³C-1 labeled glucal can help to distinguish between proposed intermediates, such as covalent glycosyl-enzyme intermediates and oxocarbenium ions, by analyzing the ¹³C NMR chemical shifts and coupling constants.

Investigating Non-covalent Interactions: The ¹³C label can be used to study the non-covalent interactions between carbohydrates and other molecules, such as proteins and nucleic acids. Changes in the ¹³C chemical shift upon binding can provide information about the binding site and the nature of the interaction.

Probing Enzyme Mechanisms: In enzymatic reactions, the labeled glucal can be used to follow the course of the reaction in real-time using NMR spectroscopy. This can provide detailed information about the kinetics and mechanism of enzyme-catalyzed glycosyl bond formation and cleavage.

Understanding Glycoconjugate Function: By incorporating the ¹³C-1 labeled sugar into complex glycoconjugates, researchers can study their conformational dynamics and interactions with biological receptors, helping to unravel their roles in health and disease.

Synergistic Approaches Combining Spectroscopic, Synthetic, and Computational Methods for Glycoconjugate Research

The future of glycoconjugate research lies in the integration of multiple techniques to gain a holistic understanding of these complex molecules. The use of 3,4,6-Tri-O-acetyl-D-glucal-¹³C-1 is central to such a synergistic approach.

An integrated research workflow could involve:

Synthesis: The labeled glucal is used as a starting material for the synthesis of complex glycoconjugates. nih.gov

Spectroscopy: Advanced NMR techniques, such as solid-state NMR and saturation transfer difference (STD) NMR, are used to study the structure, dynamics, and interactions of the labeled glycoconjugates.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations are used to model the reaction pathways of glycosylation reactions and to predict the conformations and interactions of the resulting glycoconjugates. acs.orgresearchgate.net These computational results can then be validated by experimental data obtained from the labeled compounds.

This combination of approaches will allow for a much deeper understanding of the structure-function relationships of glycoconjugates and will accelerate the design and development of new carbohydrate-based therapeutics and diagnostics.

Q & A

Basic: What are the critical considerations for synthesizing 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 with high isotopic purity?

Methodological Answer:

Synthesis typically involves acetylating D-glucal-C-1 with acetic anhydride under anhydrous conditions. Key steps include:

- Isotopic purity control : Use C-labeled acetic anhydride (≥99% isotopic enrichment) to minimize unlabeled byproducts.

- Reaction monitoring : Track acetylation progress via thin-layer chromatography (TLC) with iodine staining or C NMR to confirm site-specific labeling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Validate purity using mass spectrometry (MS) and HPLC .

Basic: How should researchers handle and store 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 to maintain stability?

Methodological Answer:

- Storage : Keep at –20°C in anhydrous, inert conditions (argon/vacuum-sealed vials) to prevent hydrolysis of acetyl groups.

- Handling : Use anhydrous solvents (e.g., dry DMSO or acetonitrile) for dissolution. Avoid prolonged exposure to moisture or acidic/basic environments, which degrade the compound .

- Stability testing : Periodically analyze samples via C NMR to detect hydrolysis products like free glucal .

Advanced: How does the 13^{13}13C label in 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 influence enzymatic glycosylation studies compared to non-labeled analogs?

Methodological Answer:

The C label enables precise tracking of metabolic flux in glycosylation pathways without introducing significant kinetic isotope effects (KIEs), unlike deuterated analogs . Key applications include:

- Enzyme mechanism studies : Use C NMR to monitor regioselectivity in glycosyltransferase reactions (e.g., β-1,4 vs. β-1,3 linkages).

- Competitive assays : Co-incubate labeled and unlabeled substrates to quantify enzyme preference via LC-MS/MS isotopic ratio analysis .

- Limitation : Ensure isotopic enrichment is >98% to avoid signal dilution in mass spectrometry .

Advanced: What analytical techniques are optimal for confirming the structure and isotopic purity of 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1?

Methodological Answer:

Advanced: How can researchers resolve contradictions in metabolic flux data obtained using 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1?

Methodological Answer:

Contradictions often arise from isotopic dilution or competing pathways. Mitigation strategies include:

- Orthogonal validation : Cross-check NMR data with LC-MS/MS to confirm labeling patterns .

- Control experiments : Use knockout cell lines or enzyme inhibitors to isolate specific pathways .

- Computational modeling : Apply metabolic flux analysis (MFA) software to reconcile experimental data with theoretical pathways .

Advanced: What experimental design principles apply when using 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 in comparative studies with other isotopologs (e.g., 2^{2}2H or 18^{18}18O labels)?

Methodological Answer:

- Kinetic isotope effects (KIEs) : Prioritize C for minimal KIEs in enzyme assays, unlike H, which may alter reaction rates .

- Multi-isotope tracing : Combine C and O labels in pulse-chase experiments to dissect glycosylation and hydrolysis steps .

- Data normalization : Use non-labeled analogs as internal controls to correct for instrument variability .

Advanced: How to optimize reaction conditions for synthesizing derivatives of 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 (e.g., glycosyl azides) while preserving isotopic integrity?

Methodological Answer:

- Azide synthesis : React with HN in dry DMF at 0°C to avoid β-elimination. Monitor via IR spectroscopy for azide peak (~2100 cm) .

- Isotopic preservation : Avoid prolonged heating (>50°C) or acidic conditions, which may hydrolyze acetyl groups or scramble labels .

- Validation : Use C DEPT NMR to confirm retention of labeling at C-1 during derivatization .

Basic: What are the primary applications of 3,4,6-Tri-O-acetyl-D-glucal-13^{13}13C-1 in glycobiology research?

Methodological Answer:

- Glycosidase inhibition studies : Use as a competitive inhibitor to map active-site interactions via X-ray crystallography .

- Metabolic tracing : Track incorporation into glycoconjugates (e.g., heparan sulfate) using LC-MS/MS .

- Enzyme kinetics : Measure / values for glycosyltransferases using stopped-flow C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.